2-N-Boc-butane-1,2-diamine-HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

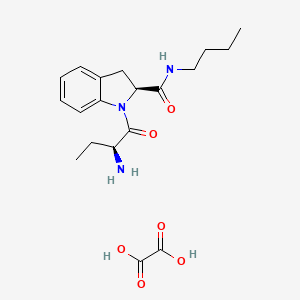

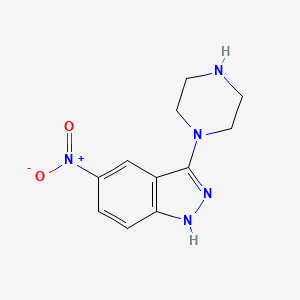

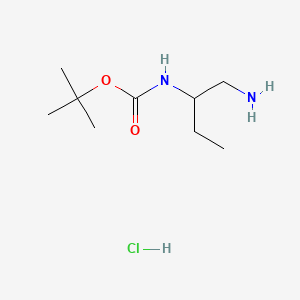

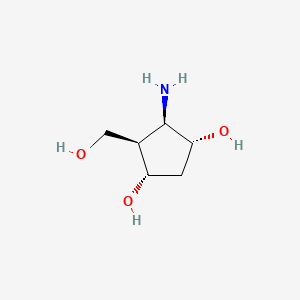

“2-N-Boc-butane-1,2-diamine-HCl” is also known as “tert-Butyl (1-aminobutan-2-yl)carbamate HCl” or "2-N-Boc-Butane-1,2-diamine Hydrochloric Acid Salt" . It is a compound used for research purposes .

Molecular Structure Analysis

The linear formula of “2-N-Boc-butane-1,2-diamine-HCl” is C9H21ClN2O2. The molecular weight is 224.729.Applications De Recherche Scientifique

Synthesis of Chiral Diamines

The synthesis of chiral 1,2-diamines and 1,3-diamines has been achieved from unsubstituted diamines through N-tert-butoxycarbonyl (Boc) substituted imidazolidines and pyrimidines. These were treated with sec-butyllithium for deprotonation alpha to the N-Boc group, followed by electrophile addition, yielding substituted products. These could then be hydrolyzed under acidic conditions to give the substituted 1,2- or 1,3-diamines. The use of chiral ligand (-)-sparteine promoted asymmetric deprotonation of the imidazolidine substrates, producing enantiomerically enriched 1,2-diamines (Ashweek et al., 2003).

Polymer-Supported Chiral Diamines

Novel polymer-supported chiral 1,2-diamines were synthesized by radical copolymerization of N-Boc protected enantiopure 1,2-diamine with various achiral vinyl monomers. This process led to the creation of a polymeric catalyst system that, when used in the hydrogenation of aromatic ketones, produced 1-phenylethanol with high enantioselectivity. The polymeric catalyst could be reused several times without losing enantioselectivity, showcasing its potential for asymmetric hydrogenation applications (Haraguchi et al., 2007).

Conformational Studies

Bis(amino acid) derivatives of 1,4-diamino-2-butyne were prepared and examined by 1H NMR spectroscopy. These compounds were found to adopt a C2-symmetric turn conformation featuring two intramolecular hydrogen bonds. This study contributes to the understanding of the conformational properties of diamine derivatives, which is crucial for the design of molecules with specific biological or chemical properties (Curran et al., 2005).

Molecular Interactions with Sulfuric Acid

The molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine, and sulfuric acid was investigated using computational methods. This research highlights the potential role of diamines in the initial step of new particle formation in the atmosphere, with implications for understanding atmospheric chemistry and aerosol formation processes (Elm et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(1-aminobutan-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWCEASKECSUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662576 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-Boc-butane-1,2-diamine-HCl | |

CAS RN |

138374-00-2 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)